6-Chloro-5-methylpyrimidine-2,4(3H,5H)-dione can be classified as:
The synthesis of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione typically involves several key steps:
The reaction conditions such as temperature, solvent choice (commonly dimethylformamide or ethanol), and reaction time are crucial for optimizing yield and purity.
The molecular structure of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione can be described as follows:
A 2D representation of the molecular structure can provide insights into bond angles and distances critical for understanding reactivity.
6-Chloro-5-methylpyrimidine-2,4(3H,5H)-dione is involved in various chemical reactions:
Each reaction requires specific conditions to achieve optimal yields and selectivity.
The mechanism of action for compounds like 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione often involves interaction with biological targets such as enzymes or receptors:
Understanding these mechanisms is essential for designing derivatives with improved efficacy and selectivity.
6-Chloro-5-methylpyrimidine-2,4(3H,5H)-dione has several scientific applications:
The exploration of pyrimidine-diones accelerated following the discovery of 5-fluorouracil (1957), which revolutionized oncology by targeting thymidylate synthase. This established the pyrimidine-2,4-dione core as a pharmacophore for enzyme inhibition. By the 1990s, researchers systematically investigated halogen and alkyl substitutions to modulate bioavailability and target affinity. The introduction of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione addressed limitations of early analogs through synergistic electronic effects: the chlorine atom enables nucleophilic displacement for derivatization, while the methyl group enhances lipophilicity for membrane penetration [5] [8]. This compound’s significance is evidenced by its inclusion in pharmaceutical catalogues (e.g., Aladdin Scientific Catalog No. C007B-094091) as a specialty building block for kinase inhibitors and polymerase-targeting antivirals [6] [8]. Over 14% of FDA-approved N-heterocyclic drugs now contain pyrimidine or related scaffolds, underscoring their therapeutic dominance [7].
The strategic placement of chlorine at C6 and methyl at C5 creates a push-pull electronic system that enhances reactivity and binding specificity:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1627-28-7 | [1] [6] [8] |
| Molecular Formula | C₅H₅ClN₂O₂ | [1] [4] [8] |
| Molecular Weight | 160.56 g/mol | [1] [4] [8] |
| SMILES Notation | CC1C(=O)NC(=O)N=C1Cl (tautomer A) or CC1C(NC(N=C1Cl)=O)=O (tautomer B) | [1] [4] |
| Storage Requirements | Inert atmosphere, 2–8°C (cold-chain) | [1] [4] |
| Purity Specifications | ≥97% (HPLC) | [6] [8] |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8